molecular formula C18H16N8O7S3-2 B10753568 Ceftriaxone sodium trihydrate

Ceftriaxone sodium trihydrate

Cat. No.: B10753568
M. Wt: 552.6 g/mol
InChI Key: VAAUVRVFOQPIGI-SPQHTLEESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ceftriaxone sodium trihydrate is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to obtain 7-ACA, followed by chemical synthesis steps to introduce the necessary functional groups. The final product is purified through crystallization and filtration techniques to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: Ceftriaxone sodium trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ceftriaxone sodium trihydrate has numerous applications in scientific research:

Mechanism of Action

Ceftriaxone sodium trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

    Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.

    Cefixime: An oral third-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

    Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness: Ceftriaxone sodium trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the cerebrospinal fluid, making it particularly effective for treating meningitis .

Properties

Molecular Formula

C18H16N8O7S3-2

Molecular Weight

552.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/p-2/b24-8-/t9-,15-/m1/s1

InChI Key

VAAUVRVFOQPIGI-SPQHTLEESA-L

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Origin of Product

United States

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